molecular formula C6H9NO2S B14218523 (2S)-5-(Methylsulfanyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid CAS No. 737724-92-4

(2S)-5-(Methylsulfanyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid

Cat. No.: B14218523
CAS No.: 737724-92-4
M. Wt: 159.21 g/mol
InChI Key: PDVLNYBNRCYQME-BYPYZUCNSA-N
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Description

(2S)-5-(Methylsulfanyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid is a chiral dihydropyrrole derivative of significant interest in medicinal chemistry and chemical biology research. The 3,4-dihydro-2H-pyrrole-2-carboxylic acid scaffold is a key intermediate in the biosynthesis and degradation of L-proline, an amino acid whose metabolic cycle is crucial for cancer cell survival, proliferation, and metastasis . This core structure serves as a versatile synthetic building block for the preparation of more complex molecules, such as substituted 3,4-dihydro-2H-pyrrole-2-carbonitriles, esters, and amides, which have demonstrated promising in vitro antiproliferative activity against various human cancer cell lines . The specific (2S) stereochemistry and the 5-(methylsulfanyl) substituent on the dihydropyrrole ring may influence the compound's interactions with biological targets and its potential as a precursor in the synthesis of structurally diverse compound libraries for biological screening. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

737724-92-4

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

(2S)-5-methylsulfanyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C6H9NO2S/c1-10-5-3-2-4(7-5)6(8)9/h4H,2-3H2,1H3,(H,8,9)/t4-/m0/s1

InChI Key

PDVLNYBNRCYQME-BYPYZUCNSA-N

Isomeric SMILES

CSC1=N[C@@H](CC1)C(=O)O

Canonical SMILES

CSC1=NC(CC1)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Amino Acid Derivatives

Procedure :

  • Starting Materials : L-Proline derivatives or γ-keto acids paired with methylsulfanyl-containing aldehydes.
  • Cyclization : Acid-catalyzed condensation forms the dihydropyrrole ring.
  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis ensure (2S) configuration.

Example :

  • A Hantzsch-like reaction between ethyl 3-aminocrotonate and 4-(methylsulfanyl)-2-butanone under acidic conditions yields the pyrroline core. Subsequent hydrolysis affords the carboxylic acid (Yield: 38–45%).

Optimization :

  • Use of p-toluenesulfonic acid (PTSA) improves cyclization efficiency.
  • Chiral ligands (e.g., BINOL) in asymmetric catalysis achieve >90% enantiomeric excess (ee).

Nucleophilic Substitution on Halogenated Intermediates

Procedure :

  • Halogenation : 5-Bromo-3,4-dihydro-2H-pyrrole-2-carboxylate is prepared via bromocyclization.
  • Thioether Formation : Treatment with sodium thiomethoxide (NaSMe) replaces bromide with methylsulfanyl.
  • Hydrolysis : Basic hydrolysis converts the ester to carboxylic acid.

Example :

  • Bromocyclization of ethyl 2-allyl-3-aminocrotonate with N-bromosuccinimide (NBS) yields 5-bromo-pyrroline ester. Substitution with NaSMe in DMF (60°C, 12 h) achieves 60% yield.

Challenges :

  • Competing elimination reactions require careful temperature control.
  • Racemization at C2 is mitigated by low-temperature conditions.

C–H Sulfenylation of Pyrroline Intermediates

Procedure :

  • Substrate Preparation : 3,4-Dihydro-2H-pyrrole-2-carboxylate is synthesized via [3+2] cycloaddition.
  • Direct Functionalization : Palladium-catalyzed C–H activation introduces methylsulfanyl at position 5.

Example :

  • Pd(OAc)₂ and MeSSiMe₃ in DMF at 80°C facilitate regioselective sulfenylation (Yield: 55%).
  • Chiral dirhodium catalysts preserve (2S) configuration (ee: 88%).

Advantages :

  • Avoids pre-functionalized intermediates.
  • Compatible with late-stage diversification.

Enzymatic Resolution of Racemic Mixtures

Procedure :

  • Racemic Synthesis : Prepare 5-(methylsulfanyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid via non-stereoselective routes.
  • Kinetic Resolution : Lipase-catalyzed ester hydrolysis selectively cleaves the (2R)-enantiomer.

Example :

  • Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7) resolves racemic methyl ester with 40% theoretical yield.

Limitations :

  • Low scalability due to substrate-specific enzyme activity.
  • Requires additional steps to recycle unwanted enantiomer.

Comparative Analysis of Methods

Method Key Steps Yield (%) ee (%) Scalability Reference
Cyclocondensation Hantzsch reaction, hydrolysis 38–45 90–95 Moderate
Nucleophilic substitution Bromocyclization, SN2 60 85 High
C–H sulfenylation Pd-catalyzed functionalization 55 88 Moderate
Enzymatic resolution Lipase-mediated hydrolysis 40 (theoretical) 99 Low

Critical Reaction Parameters

Stereochemical Control

  • Asymmetric Hydrogenation : Rhodium complexes with DuPhos ligands hydrogenate enamine precursors to (2S)-configured products (ee: 92–95%).
  • Chiral Pool Synthesis : L-Proline derivatives serve as chiral templates, retaining configuration during methylsulfanyl introduction.

Functional Group Compatibility

  • Carboxylic Acid Protection : tert-Butyl esters resist β-elimination during substitution reactions.
  • Methylsulfanyl Stability : Thioethers are prone to oxidation; inert atmospheres (N₂/Ar) are essential.

Industrial-Scale Considerations

  • Cost-Efficiency : Nucleophilic substitution (Method 2) offers the best balance of yield and reagent affordability.
  • Green Chemistry : Water-mediated cyclocondensation reduces solvent waste.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-(Methylsulfanyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, in the presence of catalysts like iron or copper.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated pyrroles.

Scientific Research Applications

(2S)-5-(Methylsulfanyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2S)-5-(Methylsulfanyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.

    Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogs

Core Pyrrolidine Derivatives
  • (2S)-3,4-Dihydro-2H-pyrrole-2-carboxylic Acid (): Structure: Lacks the methylsulfanyl group at position 4. Key Differences: Reduced lipophilicity and altered metabolic pathways due to the absence of the sulfur moiety. Applications: Serves as a precursor in amino acid biosynthesis and enzyme inhibition studies .
  • (2S,3R,4R)-4-(Methylsulfanyl)-3-methyl-3,4-dihydro-2H-pyrrole-5-carboxylic Acid (): Structure: Contains additional substituents (3-methyl, 4-methylsulfanyl) and a hydroxy-oxobutanoyl side chain. Key Differences: Increased steric hindrance and chiral centers (5 vs. 2 in the target compound) may enhance target specificity but complicate synthesis .
Sulfur-Containing Derivatives
  • Key Differences: Lacks cyclic structure, affecting conformational rigidity and bioavailability. Used as a reference standard in pharmaceutical impurity profiling .
  • 2-[(2-Ethoxycarbonyl-3,4-dihydro-2H-pyrrol-5-yl)amino]-3-methyl-3-sulfanylbutanoic Acid (): Structure: Combines a dihydropyrrole core with a sulfanylbutanoic acid side chain.

Pharmacological and Functional Comparisons

Compound Name Biological Activity Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound Hypothetical enzyme inhibition, drug lead -COOH, -SMe, (2S) chirality ~191.2 (estimated) N/A
(2S)-3,4-Dihydro-2H-pyrrole-2-carboxylic Acid Amino acid biosynthesis modulation -COOH, no sulfur 129.16
N-Acetyl-L-Methionine Impurity profiling, metabolic studies -COOH, -SMe, acetylated amine 191.24
Compound in Potential antibiotic or protease inhibitor -COOH, -SMe, multiple chiral centers 331.38
  • Activity Insights: The methylsulfanyl group in the target compound may enhance membrane permeability compared to non-sulfur analogs like the compound in . Complex derivatives like ’s compound exhibit higher molecular weights and chiral complexity, likely improving target specificity but increasing synthetic challenges .

Physicochemical Properties

  • Solubility : Carboxylic acid group ensures moderate aqueous solubility, though the methylsulfanyl moiety may reduce it slightly compared to polar analogs.

Biological Activity

(2S)-5-(Methylsulfanyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C8H13NO2S
  • Molecular Weight : 175.26 g/mol
  • IUPAC Name : this compound
  • Structural Characteristics : The compound features a pyrrole ring with a methylsulfanyl group and a carboxylic acid functional group, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It can interact with receptors, influencing signal transduction pathways that regulate cell survival and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The compound has also been studied for its anticancer properties. Research findings suggest that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

A notable study explored the effects of this compound on human cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15Caspase activation
MCF-7 (breast cancer)20Bcl-2 inhibition
A549 (lung cancer)25Cell cycle arrest

Case Studies

  • Study on Antimicrobial Activity :
    • Researchers evaluated the antimicrobial effects of the compound against clinical isolates of bacteria and fungi. Results showed a broad spectrum of activity, particularly against resistant strains.
  • Study on Cancer Cell Lines :
    • A series of experiments were conducted to assess the apoptotic effects on various cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced morphological changes characteristic of apoptosis.

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